4-Bromo-2-ethylisoindolin-1-one
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Overview
Description
4-Bromo-2-ethylisoindolin-1-one is a chemical compound with the molecular formula C10H10BrNO. It belongs to the class of isoindoline derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethylisoindolin-1-one typically involves the bromination of 2-ethylisoindolin-1-one. This can be achieved through various methods, including:
Direct Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Solventless Conditions: A green chemistry approach that involves heating the reactants without the use of solvents.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, optimized for yield and purity. These methods often use continuous flow reactors and advanced purification techniques to ensure high efficiency and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-ethylisoindolin-1-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substituted Isoindolines: Products with different functional groups replacing the bromine atom.
Oxidized or Reduced Derivatives: Compounds with altered oxidation states, leading to new chemical properties.
Scientific Research Applications
4-Bromo-2-ethylisoindolin-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-ethylisoindolin-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2-Ethylisoindolin-1-one: Lacks the bromine atom, leading to different reactivity and biological properties.
4-Chloro-2-ethylisoindolin-1-one: Similar structure but with a chlorine atom instead of bromine, resulting in distinct chemical behavior.
Uniqueness: 4-Bromo-2-ethylisoindolin-1-one is unique due to its specific bromine substitution, which imparts unique reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H10BrNO |
---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
4-bromo-2-ethyl-3H-isoindol-1-one |
InChI |
InChI=1S/C10H10BrNO/c1-2-12-6-8-7(10(12)13)4-3-5-9(8)11/h3-5H,2,6H2,1H3 |
InChI Key |
WAKIQYHEQWWJHN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2=C(C1=O)C=CC=C2Br |
Origin of Product |
United States |
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